2-chloroacetohydrazide

Covalent fragment-based drug discovery Ubiquitin-proteasome pathway Deubiquitinating enzyme inhibition

Procure 2-chloroacetohydrazide to leverage its unique bifunctional reactivity. The chloroacetyl warhead enables covalent targeting of active-site cysteine residues with >22-fold selectivity for UCHL1 over UCHL3, validated by a 1.80 Å co-crystal structure. The hydrazide terminus supports condensation for heterocycle library synthesis (55-81% yields). This scaffold demonstrates a 0.47 µM EC₅₀ against SARS-CoV-2 Mᵖʳᵒ with no cytotoxicity. Its specific electrophilicity profile offers a critical balance of reactivity and hydrolytic stability absent in bromoacetyl/iodoacetyl analogs.

Molecular Formula C2H5ClN2O
Molecular Weight 108.53 g/mol
CAS No. 30956-28-6
Cat. No. B3051095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloroacetohydrazide
CAS30956-28-6
Molecular FormulaC2H5ClN2O
Molecular Weight108.53 g/mol
Structural Identifiers
SMILESC(C(=O)NN)Cl
InChIInChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6)
InChIKeyVHFJFUOFTHFTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacetohydrazide (CAS 30956-28-6) for Chemical Biology and Organic Synthesis Procurement


2-Chloroacetohydrazide (CAS 30956-28-6; C₂H₅ClN₂O; MW 108.53 g/mol) is a bifunctional organic building block containing both a nucleophilic hydrazide (-CONHNH₂) and an electrophilic chloroacetyl (-COCH₂Cl) moiety [1]. The chloroacetyl group enables covalent targeting of active-site cysteine and serine residues in enzymes, while the hydrazide terminus supports condensation with aldehydes and ketones to generate hydrazones, Schiff bases, and diverse nitrogen-rich heterocycles [2]. This dual reactivity distinguishes 2-chloroacetohydrazide from non-halogenated acyl hydrazides and positions it as a versatile intermediate in medicinal chemistry, agrochemical discovery, and covalent fragment-based screening campaigns.

Why 2-Chloroacetohydrazide (CAS 30956-28-6) Cannot Be Replaced by Non-Halogenated or Alternative Haloacetyl Hydrazides


Substituting 2-chloroacetohydrazide with non-halogenated acetohydrazide or with alternative α-haloacetohydrazides (e.g., bromo-, iodo-) introduces substantial and often unpredictable changes in reactivity, selectivity, and procurement viability. The chlorine atom imparts a specific electrophilicity profile that balances sufficient reactivity for nucleophilic substitution with manageable hydrolytic stability—an equilibrium that the more reactive bromoacetyl and iodoacetyl analogs fail to maintain . Non-halogenated acetohydrazide entirely lacks the electrophilic warhead required for covalent enzyme inhibition, a mechanistic cornerstone in numerous medicinal chemistry programs. Furthermore, 2-chloroacetohydrazide benefits from established synthetic protocols with documented yields (up to 81% from ethyl chloroacetate) and widespread commercial availability, whereas bromoacetyl and iodoacetyl hydrazides suffer from limited vendor sourcing and sparse characterization data . The quantitative evidence presented below demonstrates that 2-chloroacetohydrazide offers a uniquely validated combination of covalent targeting capability, documented biological selectivity, and scalable synthetic accessibility that alternative hydrazides do not provide.

Quantitative Comparative Evidence for 2-Chloroacetohydrazide: UCHL1 Selectivity, Antibacterial Potency, and Synthetic Efficiency


UCHL1 Selectivity Over UCHL3: 22-Fold Discrimination for Chloroacetohydrazide-Based Covalent Inhibitor

Optimization of the chloroacetohydrazide scaffold yielded a covalent inhibitor with single-digit micromolar potency (IC₅₀ = 4.6 µM) against UCHL1 while maintaining >100 µM IC₅₀ against the closely related UCHL3, corresponding to greater than 22-fold selectivity [1]. The inhibitor demonstrated efficacy in cellular metastasis assays. A ligand-bound crystal structure at 1.80 Å resolution confirmed covalent modification of the UCHL1 active-site cysteine. This selectivity profile is intrinsic to the chloroacetohydrazide electrophilic warhead; non-halogenated acetohydrazide derivatives exhibit no measurable UCHL1 inhibition, while more reactive bromoacetyl analogs typically show increased off-target labeling and reduced selectivity due to higher intrinsic electrophilicity.

Covalent fragment-based drug discovery Ubiquitin-proteasome pathway Deubiquitinating enzyme inhibition Oncology target validation

Antibacterial Activity: Diclofenac-Chloroacetohydrazide Derivatives Versus Standard Antibiotics

Diclofenac derivatives incorporating the 2-chloroacetohydrazide moiety were evaluated for in vitro antibacterial activity against a panel of clinically relevant bacterial strains, with amoxicillin as the reference standard [1]. Compound 3 (hydrazinyl-substituted chloroacetohydrazide) exhibited MIC values of 32 µg/mL against P. aeruginosa and 64 µg/mL against S. aureus, compared to amoxicillin MIC values of 128 µg/mL and 256 µg/mL against the same strains, representing a 2- to 4-fold improvement in potency. Compound 5 (p-aminobenzenesulfonamide-substituted) showed MIC of 64 µg/mL against E. coli (amoxicillin: 128 µg/mL). Molecular docking studies corroborated these findings, revealing favorable binding interactions with bacterial enzyme targets. In contrast, non-halogenated acetohydrazide-derived diclofenac analogs (where applicable) lacked the electrophilic center required for covalent or strong non-covalent interactions, resulting in markedly reduced antibacterial efficacy.

Antimicrobial drug discovery NSAID-derived antibacterial agents Gram-negative and Gram-positive pathogens Molecular docking

Synthetic Yield Optimization: 2-Chloroacetohydrazide Versus Bromoacetyl and Iodoacetyl Hydrazides

The synthesis of 2-chloroacetohydrazide from ethyl chloroacetate and hydrazine hydrate proceeds with reported yields of 55-81% under mild conditions (cold reaction, ethanol solvent) [1]. In contrast, the synthesis of bromoacetyl hydrazide typically requires more rigorous control of exothermic conditions and yields range from 40-60% due to competing elimination and polymerization side reactions. Iodoacetyl hydrazide synthesis is further complicated by light sensitivity and decomposition during workup, with reported yields rarely exceeding 30-40% and limited to specialized laboratory settings. Commercial availability reflects these synthetic challenges: 2-chloroacetohydrazide is stocked by multiple vendors with typical purity ≥95%, whereas bromoacetyl and iodoacetyl hydrazides are available only through custom synthesis with extended lead times and higher cost per gram.

Organic synthesis methodology Building block procurement Hydrazide chemistry Process scale-up

Antiviral Activity: Chloroacetohydrazide-Derived SARS-CoV-2 Mᵖʳᵒ Inhibitor with Sub-Micromolar Potency and No Cytotoxicity

An azapeptide-based SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitor incorporating the chloroacetohydrazide warhead (compound 12) demonstrated potent antiviral activity with EC₅₀ = 0.47 µM and a kinact/KI value of 78,900 M⁻¹s⁻¹ [1]. Critically, this compound exhibited no detectable cytotoxicity at concentrations substantially exceeding the antiviral EC₅₀, and showed robust plasma stability. X-ray crystallography confirmed irreversible inhibition via thioether bond formation between the chloroacetyl carbon and the active-site cysteine (Cys145) of Mᵖʳᵒ. Non-halogenated acetohydrazide derivatives lack the electrophilic center required for this covalent mechanism and show negligible Mᵖʳᵒ inhibition; bromoacetyl analogs, while potentially reactive, often exhibit reduced selectivity and increased off-target cellular toxicity (class-level observation).

Antiviral drug discovery SARS-CoV-2 main protease inhibition Covalent warhead optimization Azapeptide peptidomimetics

Procurement and Handling: Safety Profile of Free Base 2-Chloroacetohydrazide

The free base form of 2-chloroacetohydrazide (CAS 30956-28-6) lacks comprehensive GHS hazard classification data; the Safety Data Sheet notes 'no data available' for skin corrosion/irritation, serious eye damage, and respiratory sensitization . This represents a procurement consideration distinct from the hydrochloride salt (CAS 868-83-7), which carries defined GHS hazard statements (H302 Harmful if swallowed; H315 Causes skin irritation) and requires specific PPE and storage conditions . Laboratories must exercise caution with the free base and implement standard protocols for handling electrophilic reagents. This data gap contrasts with the well-characterized safety profiles of non-halogenated acetohydrazides and underscores the need for rigorous internal hazard assessment when procuring 2-chloroacetohydrazide free base for research applications.

Laboratory safety Chemical procurement MSDS compliance Reactive intermediate handling

Recommended Research and Procurement Applications for 2-Chloroacetohydrazide Based on Comparative Evidence


Covalent Fragment-Based Drug Discovery Targeting UCHL1 in Oncology

Procure 2-chloroacetohydrazide for use as a covalent warhead scaffold in fragment-based screening and optimization campaigns targeting Ubiquitin C-terminal Hydrolase L1 (UCHL1). The >22-fold selectivity over UCHL3 demonstrated by chloroacetohydrazide-based inhibitors [1] makes this scaffold particularly valuable for developing paralog-selective chemical probes. The availability of a high-resolution crystal structure (1.80 Å) confirming covalent cysteine modification provides a structural basis for rational, structure-guided optimization. This application leverages the chloroacetohydrazide-specific balance of electrophilicity and selectivity that non-halogenated and more reactive haloacetyl hydrazides cannot match.

Synthesis of Diclofenac-Derived Antibacterial Agents with Enhanced Potency

Utilize 2-chloroacetohydrazide as a key intermediate for synthesizing diclofenac-hydrazide derivatives with improved antibacterial activity. The demonstrated 2- to 4-fold enhancement in MIC values against P. aeruginosa and S. aureus compared to amoxicillin [2] supports the procurement of this building block for medicinal chemistry programs addressing antibiotic-resistant pathogens. The chloroacetyl moiety enables further diversification through nucleophilic substitution with amines, thiols, and hydrazines, generating structurally diverse compound libraries for structure-activity relationship studies.

Development of Covalent SARS-CoV-2 Main Protease (Mᵖʳᵒ) Inhibitors

Procure 2-chloroacetohydrazide for incorporation into azapeptide and peptidomimetic scaffolds targeting the SARS-CoV-2 main protease (Mᵖʳᵒ). The demonstrated EC₅₀ of 0.47 µM, favorable kinact/KI of 78,900 M⁻¹s⁻¹, and complete absence of cytotoxicity [3] validate the chloroacetohydrazide warhead as a preferred electrophile for developing safe antiviral agents. The crystallographically confirmed covalent mechanism via active-site cysteine alkylation supports structure-based design of next-generation coronavirus protease inhibitors.

Laboratory-Scale Synthesis of Heterocyclic Building Block Libraries

Employ 2-chloroacetohydrazide as a versatile precursor for synthesizing tetrazoles, thiadiazoles, oxadiazoles, and hydrazone derivatives. The established synthetic yields of 55-81% [4] and compatibility with diverse nucleophiles (hydrazine hydrate, thiosemicarbazide, p-aminobenzenesulfonamide) make this compound an efficient starting material for generating heterocyclic compound libraries. The higher and more reproducible yields relative to bromoacetyl and iodoacetyl analogs translate to cost-effective procurement for medicinal chemistry and agrochemical discovery programs.

Quote Request

Request a Quote for 2-chloroacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.